An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-azide: A Bifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-azide: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, m-PEG3-Sulfone-PEG3-azide. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical data and methodologies required to effectively utilize this versatile molecule in their work. This guide covers the core properties, detailed experimental protocols for its reactive moieties, and its principal applications in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Properties
m-PEG3-Sulfone-PEG3-azide is a heterobifunctional crosslinker that features two distinct reactive groups at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules. The key components of this linker are:
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A methoxy-terminated PEG3 (m-PEG3) chain: This imparts hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous media and potentially reduce immunogenicity.
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A sulfone group: This functional group is reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.
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A second PEG3 chain: This further extends the spacer arm, providing flexibility and mitigating steric hindrance between the conjugated molecules.
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An azide (B81097) group: This is a versatile functional group that readily participates in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The strategic placement of these functional groups makes m-PEG3-Sulfone-PEG3-azide a valuable tool for creating complex biomolecular architectures.
Physicochemical Properties
The fundamental properties of m-PEG3-Sulfone-PEG3-azide are summarized in the table below. These values are essential for calculating molar equivalents in reaction protocols and for understanding the physical characteristics of the molecule.
| Property | Value |
| Molecular Formula | C₁₅H₃₁N₃O₈S |
| Molecular Weight | 413.49 g/mol |
| CAS Number | 1895922-76-5 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, sealed, dry |
Chemical Reactivity
The utility of m-PEG3-Sulfone-PEG3-azide stems from the orthogonal reactivity of its two terminal functional groups.
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Thiol-Sulfone Reaction: The sulfone moiety can react with free thiol groups, such as those on cysteine residues of antibodies or other proteins, to form a stable thioether bond. This reaction is often employed for site-specific conjugation to proteins.
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Azide-Alkyne Cycloaddition: The azide group can be conjugated to a molecule containing an alkyne group. This can be achieved through two primary "click chemistry" pathways:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is particularly advantageous for applications in living systems where copper toxicity is a concern.
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Key Applications in Drug Development
The unique characteristics of m-PEG3-Sulfone-PEG3-azide make it particularly well-suited for two cutting-edge areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. m-PEG3-Sulfone-PEG3-azide can be used to construct ADCs by first conjugating the sulfone group to a thiol on the antibody, followed by the attachment of a cytotoxic payload (bearing an alkyne group) via the azide moiety.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. m-PEG3-Sulfone-PEG3-azide can serve as a PROTAC linker, connecting a target protein-binding ligand to an E3 ligase-binding ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving m-PEG3-Sulfone-PEG3-azide. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Thiol-Sulfone Conjugation to a Protein
This protocol describes the conjugation of the sulfone moiety of m-PEG3-Sulfone-PEG3-azide to a thiol-containing protein, such as an antibody with reduced interchain disulfides.
Materials:
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Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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m-PEG3-Sulfone-PEG3-azide
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
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Reducing agent (e.g., TCEP, DTT) if starting with disulfide bonds
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Desalting column for purification
Procedure:
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Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced.
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Dissolve the protein in PBS buffer.
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Add a 10-fold molar excess of TCEP.
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Incubate at room temperature for 30 minutes.
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Linker Preparation:
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Prepare a stock solution of m-PEG3-Sulfone-PEG3-azide in DMSO (e.g., 10 mM).
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Conjugation Reaction:
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To the reduced protein solution, add a 5- to 20-fold molar excess of the m-PEG3-Sulfone-PEG3-azide stock solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
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Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
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Purification:
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Remove the excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
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Characterization:
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Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety of the protein-linker conjugate to an alkyne-containing molecule.
Materials:
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Azide-functionalized protein (from section 3.1)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
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Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
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Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
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Reaction buffer (e.g., PBS, pH 7.4)
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Desalting column for purification
Procedure:
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Prepare the Reaction Mixture:
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In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
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Prepare the Catalyst Solution:
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In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution at a 1:5 molar ratio.
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Initiate the Reaction:
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Add the catalyst solution to the reaction mixture to a final copper concentration of 0.1-1 mM.
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Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
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Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
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Purification:
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Purify the resulting conjugate using a desalting column to remove the copper catalyst, excess reagents, and byproducts.
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Characterization:
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Analyze the final conjugate using appropriate analytical techniques to confirm successful ligation.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide group to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
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Azide-functionalized protein (from section 3.1)
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Strained alkyne-containing molecule (e.g., DBCO-functionalized payload)
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Reaction buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO (if needed to dissolve the strained alkyne)
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Desalting column for purification
Procedure:
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Prepare the Reagents:
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Dissolve the azide-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
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Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10 mM).
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Conjugation Reaction:
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Add a 3- to 10-fold molar excess of the strained alkyne stock solution to the protein solution. Ensure the final DMSO concentration is low (<10%).
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Incubation:
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Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction time will depend on the specific strained alkyne used.
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Purification:
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Purify the conjugate using a desalting column to remove unreacted reagents.
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Characterization:
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Confirm the formation of the desired conjugate using methods such as mass spectrometry and SDS-PAGE.
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Visualizing Workflows
The following diagrams illustrate the logical flow of key processes where m-PEG3-Sulfone-PEG3-azide is a critical component.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Iterative Workflow for PROTAC Development.
